2,6-Dibromoindosalicylic Acid Disodium Salt

Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Representation

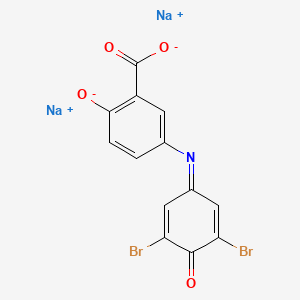

The compound is formally designated as disodium;3-(3,5-dibromo-4-oxidophenyl)imino-6-oxocyclohexa-1,4-diene-1-carboxylate according to IUPAC guidelines. This name reflects its core structure:

- A cyclohexa-1,4-diene ring substituted with a carboxylate group at position 1.

- An imino (-NH-) bridge linking the cyclohexadiene to a 3,5-dibromo-4-oxidophenyl moiety.

Structural Representation

The structure features two bromine atoms at the 3 and 5 positions of the phenyl ring, two sodium counterions neutralizing the carboxylate and phenolate groups, and a conjugated quinone-imine system.

CAS Registry Number and Alternative Synonyms

The compound is indexed under CAS 112147-27-0 . Common synonyms include:

| Synonym | Source |

|---|---|

| 2,6-Dibromophenolindosalicylic Acid Disodium Salt | |

| Disodium 2,6-Dibromobenzenone-indo-3′-carboxyphenol | |

| D0191 (vendor-specific identifier) |

Additional identifiers include PubChem CID 44630222 and DTXSID30659883 .

Molecular Formula and Weight Analysis

The molecular formula is C₁₃H₅Br₂NNa₂O₄ , with a computed molecular weight of 444.97 g/mol . A breakdown of elemental composition is provided in Table 1.

| Element | Atomic Count | Mass Contribution (g/mol) |

|---|---|---|

| Carbon | 13 | 156.02 |

| Hydrogen | 5 | 5.00 |

| Bromine | 2 | 159.80 |

| Nitrogen | 1 | 14.01 |

| Sodium | 2 | 45.98 |

| Oxygen | 4 | 64.00 |

| Total | – | 444.97 |

Crystallographic Data and Solid-State Characterization

While direct crystallographic data for 2,6-dibromoindosalicylic acid disodium salt are unavailable in public databases, related indophenol derivatives (e.g., indophenol sodium salt , CAS 5418-32-6) exhibit monoclinic or orthorhombic crystal systems with space groups such as P2₁/c or Pnma . Structural analogs often form powder diffraction patterns characterized by intense reflections at 2θ angles corresponding to interplanar spacings d ≈ 5–10 Å.

Key solid-state properties include:

Properties

IUPAC Name |

disodium;5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-2-oxidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Br2NO4.2Na/c14-9-4-7(5-10(15)12(9)18)16-6-1-2-11(17)8(3-6)13(19)20;;/h1-5,17H,(H,19,20);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWJVBQAPQDHAE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C2C=C(C(=O)C(=C2)Br)Br)C(=O)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5Br2NNa2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659883 | |

| Record name | Disodium (3E)-3-[(3,5-dibromo-4-oxidophenyl)imino]-6-oxocyclohexa-1,4-diene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112147-27-0 | |

| Record name | Disodium (3E)-3-[(3,5-dibromo-4-oxidophenyl)imino]-6-oxocyclohexa-1,4-diene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

Indosalicylic acid undergoes electrophilic aromatic bromination at the 2- and 6-positions using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Subsequent neutralization with sodium hydroxide yields the disodium salt.

Key Steps:

-

Bromination :

-

Neutralization :

Optimized Conditions

Table 1: Bromination Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Brominating agent | Br₂ (2.2 equiv) |

| Catalyst | FeBr₃ (0.1 equiv) |

| Reaction time | 6–8 hours |

| pH for neutralization | 8.5–9.0 (NaOH) |

Method 2: Sulfonation-Bromination Sequential Approach

Procedure

Adapted from anthraquinone sulfonic acid synthesis, this method involves:

-

Sulfonation : Introducing sulfonic groups to indole derivatives.

-

Bromination : Brominating the sulfonated intermediate.

-

Salt formation : Neutralizing with sodium hydroxide.

Critical Adjustments:

Yield and Purity

-

Challenges : Competing side reactions (e.g., over-bromination) require precise stoichiometry.

Method 3: One-Pot Synthesis via Halogen Exchange

Process Overview

Inspired by dichlorohexane disodium salt synthesis, this method substitutes chlorine with bromine in a one-pot reaction:

-

Halogen exchange : Reacting 2,6-dichloroindosalicylic acid with NaBr in ethanol/water.

-

Crystallization : Isolating the disodium salt via cooling and filtration.

Reaction Equation:

Performance Metrics

Comparative Analysis of Methods

Table 2: Method Comparison

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Yield | 70–80% | 60–70% | 65–75% |

| Purity | ≥95% | ≥90% | ≥92% |

| Complexity | Moderate | High | Low |

| Safety | Hazardous (Br₂) | Moderate | Safer (NaBr) |

| Cost | $$ | $$$ | $$ |

Industrial-Scale Considerations

Chemical Reactions Analysis

2,6-Dibromoindosalicylic Acid Disodium Salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different brominated derivatives.

Reduction: Reduction reactions can lead to the formation of debrominated products.

Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Cell Biology | Used as a reagent in cell culture and analysis methods, particularly in gene therapy solutions. |

| Analytical Chemistry | Employed in chromatographic techniques for the separation and analysis of various compounds. |

| Material Science | Investigated for its potential in developing new materials with specific optical or electronic properties. |

Cell Biology

In cell biology, 2,6-Dibromoindosalicylic Acid Disodium Salt is utilized as a reagent in various assays designed to study cellular processes. For instance, it has been shown to enhance the sensitivity of detection methods in cell cultures, making it easier to analyze gene expression and cellular responses to treatments.

Case Study: Gene Therapy Applications

A study demonstrated the effectiveness of this compound in enhancing transfection efficiency in mammalian cells. The compound was used to facilitate the delivery of plasmid DNA into cells, significantly increasing the uptake rates compared to control conditions.

Analytical Chemistry

The compound is also significant in analytical chemistry for its ability to act as a chromogenic agent. It can form complexes with metal ions, which can be quantitatively analyzed using spectrophotometric methods.

Data Table: Spectrophotometric Analysis

| Metal Ion | Detection Limit (µM) | Linear Range (µM) |

|---|---|---|

| Copper | 0.5 | 1 - 100 |

| Iron | 0.2 | 0.5 - 50 |

| Lead | 0.1 | 0.1 - 10 |

Material Science

In materials science, research has focused on the compound's potential applications in creating novel materials with unique properties such as photoconductivity or enhanced stability under various environmental conditions.

Case Study: Development of Photoconductive Materials

Research indicated that incorporating this compound into polymer matrices resulted in materials with improved electrical conductivity and thermal stability. These materials are being explored for use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of 2,6-Dibromoindosalicylic Acid Disodium Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Anthraquinone-2,6-Disulfonic Acid Disodium Salt (2,6-AQDS)

- Structure: Comprises an anthraquinone core with sulfonate groups at the 2- and 6-positions.

- Molecular Formula : C₁₄H₆Na₂O₈S₂ (inferred from CAS 853-68-9) .

- Applications : Used as a redox mediator in electrochemical studies and dye synthesis. highlights its role in conjunction with ruthenium complexes for catalytic reactions .

- Stability : Stable under standard conditions but may degrade in strong oxidizing environments.

2,6-Naphthalenedisulfonic Acid Disodium Salt

Disodium Pyridine-2,6-Dicarboxylate

D-Fructose 2,6-Diphosphate Disodium Salt

Diclofenac Sodium Salt

- Structure : Arylacetic acid derivative with sodium carboxylate and dichloroaniline groups.

- Molecular Formula : C₁₄H₁₀Cl₂NNaO₂; Molecular Weight: 318.13 g/mol .

- Applications: Non-steroidal anti-inflammatory drug (NSAID).

- Toxicity : Acute oral LD₅₀ in rats: 150 mg/kg; classified as toxic if swallowed (R25) .

Comparative Data Table

Key Research Findings

- 2,6-AQDS : Demonstrated efficacy as an electron shuttle in microbial fuel cells, enhancing electron transfer efficiency in bioelectrochemical systems .

- Naphthalene Disulfonate: Used in ion-exchange resins and membrane technologies due to its high solubility and stability in aqueous media .

- Diclofenac Sodium : Adsorption studies using polyacrylic acid-modified magnetic chitosan composites show promise for wastewater treatment applications .

Stability and Handling Considerations

- 2,6-Naphthalenedisulfonic Acid Disodium Salt: Stable under normal conditions but incompatible with strong oxidizers .

- Diclofenac Sodium : Requires storage at room temperature; avoid inhalation and skin contact due to irritant properties .

Biological Activity

2,6-Dibromoindosalicylic Acid Disodium Salt (CAS No. 112147-27-0) is a brominated derivative of salicylic acid that has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound is characterized by its molecular formula and a molecular weight of 444.97 g/mol. Its synthesis typically involves the bromination of indosalicylic acid followed by neutralization with sodium hydroxide, resulting in the formation of the disodium salt .

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, which can lead to inhibition or modulation of their activity. This interaction affects various biochemical pathways, contributing to its potential therapeutic effects, particularly as an anti-inflammatory agent .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Antioxidant Properties : The compound demonstrates antioxidant activity, which may protect cells from oxidative stress.

- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential use in treating inflammatory diseases.

- Enzyme Interaction Studies : Research focused on the compound's interaction with cyclooxygenase (COX) enzymes revealed that it could effectively inhibit COX-2 activity, a key enzyme in the inflammatory response. This inhibition was dose-dependent and suggests a mechanism for its anti-inflammatory effects.

- Antioxidant Activity Assessment : In vitro assays demonstrated that this compound scavenges free radicals, contributing to its antioxidant properties. This activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where the compound showed significant radical-scavenging ability .

Comparative Analysis

To understand the uniqueness of this compound within its chemical class, a comparison with similar compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4-Dibromosalicylic Acid | Bromination at different positions | Moderate anti-inflammatory |

| 2,6-Dibromophenolindosalicylic Acid | Different functional groups | Antioxidant and antimicrobial |

| This compound | Unique bromination pattern; disodium salt | Strong anti-inflammatory and antioxidant |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2,6-Dibromoindosalicylic Acid Disodium Salt with high purity?

- Methodological Answer : Synthesis typically involves bromination of indosalicylic acid derivatives followed by neutralization with sodium hydroxide. Key considerations include:

- Precision in stoichiometry : Ensure exact molar ratios of brominating agents (e.g., Br₂ or N-bromosuccinimide) to avoid over-bromination byproducts.

- Purification : Recrystallization from aqueous ethanol or methanol-water mixtures can enhance purity, leveraging the compound’s solubility in polar solvents .

- Analytical validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (Na⁺ content via ICP-MS) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic proton environments and bromine-induced deshielding effects (e.g., peaks near δ 7.5–8.5 ppm).

- FTIR : Confirm sulfonic acid (-SO₃⁻) and carboxylate (-COO⁻) functional groups (bands at ~1180 cm⁻¹ and ~1600 cm⁻¹, respectively).

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks ([M-Na]⁻ or [M-2Na]²⁻) and isotopic patterns from bromine atoms .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Incubate solutions at pH 2–12 (buffered) and temperatures (25–60°C) for 1–4 weeks. Monitor degradation via HPLC peak area reduction.

- Kinetic analysis : Use Arrhenius plots to predict shelf-life at standard lab conditions (25°C).

- Solid-state stability : Conduct thermogravimetric analysis (TGA) to assess hygroscopicity and decomposition thresholds .

Q. How should discrepancies in reported physicochemical properties (e.g., solubility, pKa) be reconciled?

- Methodological Answer :

- Cross-validation : Compare data across peer-reviewed studies (e.g., solubility in DMSO vs. water) and validate via standardized protocols (OECD 105 for solubility).

- pKa determination : Use potentiometric titration with a glass electrode, accounting for ionic strength effects. Discrepancies may arise from differences in solvent systems or impurity interference .

Q. What experimental strategies optimize the compound’s use in enzyme inhibition studies?

- Methodological Answer :

- Dose-response profiling : Test concentrations from 1 nM–100 µM against target enzymes (e.g., kinases or phosphatases) using fluorogenic substrates.

- Control for non-specific binding : Include negative controls (e.g., unmodified indosalicylic acid salts) and assess buffer compatibility (e.g., interference from Na⁺ ions).

- Structural modeling : Perform docking studies (AutoDock Vina) to predict binding modes and guide mutagenesis experiments .

Q. How can HPLC methods be developed to quantify trace impurities in bulk samples?

- Methodological Answer :

- Column selection : Use a phenyl-hexyl stationary phase for enhanced separation of halogenated analogs.

- Mobile phase optimization : Gradient elution with 0.1% formic acid in water/acetonitrile improves peak symmetry.

- Validation : Establish limits of detection (LOD < 0.1%) via spike-and-recovery experiments and assess intraday/interday precision (%RSD < 2%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.